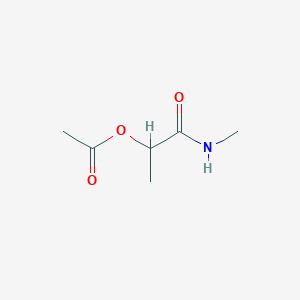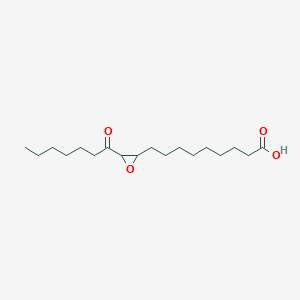
Diethyl 2-(nitromethyl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(nitromethyl)butanedioate is an organic compound with the molecular formula C9H15NO6 It is a diester derivative of butanedioic acid, featuring a nitromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(nitromethyl)butanedioate can be synthesized through a multi-step process. One common method involves the nitration of diethyl butanedioate, followed by esterification. The reaction typically requires a nitrating agent such as nitric acid and a catalyst to facilitate the process. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(nitromethyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(nitromethyl)butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways involving nitro and ester groups.
Industry: Used in the production of polymers and other materials with specific functional properties.
Wirkmechanismus
The mechanism of action of diethyl 2-(nitromethyl)butanedioate involves its interaction with molecular targets through its nitro and ester groups. These functional groups can participate in various chemical reactions, influencing biological pathways and material properties. The nitro group, for example, can undergo redox reactions, while the ester groups can be hydrolyzed under certain conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl succinate: Similar in structure but lacks the nitromethyl group.
Dimethyl 2-(nitromethyl)butanedioate: Similar but with methyl esters instead of ethyl esters.
Diethyl malonate: Another diester but with different functional groups.
Uniqueness
Diethyl 2-(nitromethyl)butanedioate is unique due to the presence of both nitro and ester groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
4753-28-0 |
|---|---|
Molekularformel |
C9H15NO6 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
diethyl 2-(nitromethyl)butanedioate |
InChI |
InChI=1S/C9H15NO6/c1-3-15-8(11)5-7(6-10(13)14)9(12)16-4-2/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
MEMIGTMRRWJITA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C[N+](=O)[O-])C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14735320.png)
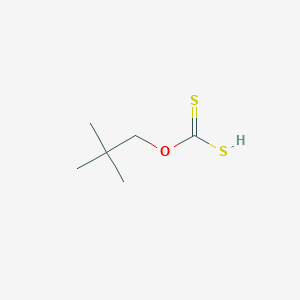
![2,2'-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol)](/img/structure/B14735334.png)
![2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane](/img/structure/B14735341.png)
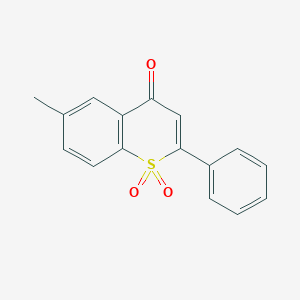
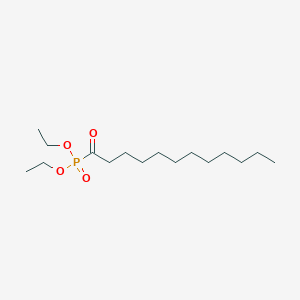
![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
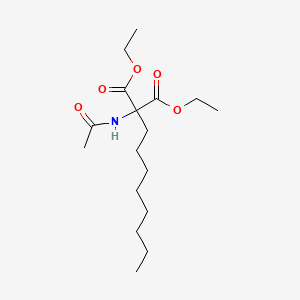
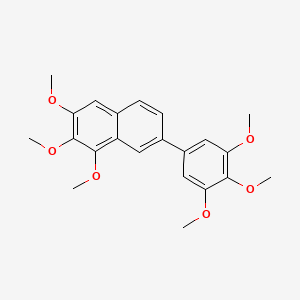

![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)
